(2R)-2-[(3-methoxyphenoxy)methyl]oxirane, also known as a methoxyphenoxy epoxide, is an organic compound characterized by its three-membered oxirane ring structure. This compound features a methoxyphenyl group attached to the oxirane through a methylene bridge. The molecular formula for this compound is with a molecular weight of approximately 180.203 g/mol . Epoxides, including (2R)-2-[(3-methoxyphenoxy)methyl]oxirane, are notable for their high reactivity due to the strained nature of their three-membered ring, making them versatile intermediates in organic synthesis.
The synthesis of (2R)-2-[(3-methoxyphenoxy)methyl]oxirane typically involves the following methods:
(2R)-2-[(3-methoxyphenoxy)methyl]oxirane has several applications across different fields:
Several compounds share structural similarities with (2R)-2-[(3-methoxyphenoxy)methyl]oxirane. Here are some notable examples:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane | Different methoxy position | Enantiomeric form; may exhibit different reactivity |
| (2S)-2-[(2-Hydroxyphenoxy)methyl]oxirane | Hydroxyl group instead of methoxy | Potentially more polar and reactive |
| (2S)-2-[(2-Chlorophenoxy)methyl]oxirane | Chlorine atom replacing methoxy | May exhibit different biological properties |
The uniqueness of (2R)-2-[(3-methoxyphenoxy)methyl]oxirane lies in its specific methoxy group positioning and the resulting electronic effects that influence its reactivity and interactions compared to other similar compounds. This makes it particularly valuable for targeted synthetic applications and research endeavors.